(5-Chlorothiophen-2-yl)(2-(4-(trifluoromethyl)phenyl)morpholino)methanone
Description
Properties
IUPAC Name |
(5-chlorothiophen-2-yl)-[2-[4-(trifluoromethyl)phenyl]morpholin-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClF3NO2S/c17-14-6-5-13(24-14)15(22)21-7-8-23-12(9-21)10-1-3-11(4-2-10)16(18,19)20/h1-6,12H,7-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLKSXKNHQBNQSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)C2=CC=C(S2)Cl)C3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClF3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chlorothiophen-2-yl)(2-(4-(trifluoromethyl)phenyl)morpholino)methanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Chlorination: The thiophene ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Morpholino Group: The morpholino group is introduced through a nucleophilic substitution reaction, often using morpholine and a suitable leaving group.
Formation of the Methanone Moiety: The final step involves the formation of the methanone moiety, which can be achieved through various carbonylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
(5-Chlorothiophen-2-yl)(2-(4-(trifluoromethyl)phenyl)morpholino)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles in the presence of suitable catalysts or under specific temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
(5-Chlorothiophen-2-yl)(2-(4-(trifluoromethyl)phenyl)morpholino)methanone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (5-Chlorothiophen-2-yl)(2-(4-(trifluoromethyl)phenyl)morpholino)methanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical effects. The exact pathways involved can vary, but may include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid function.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds with similar thiophene rings, such as 2-chlorothiophene or 5-bromothiophene.
Morpholino Compounds: Compounds containing the morpholino group, such as morpholine or N-methylmorpholine.
Trifluoromethylphenyl Derivatives: Compounds with the trifluoromethylphenyl group, such as 4-(trifluoromethyl)aniline or 4-(trifluoromethyl)benzaldehyde.
Uniqueness
(5-Chlorothiophen-2-yl)(2-(4-(trifluoromethyl)phenyl)morpholino)methanone is unique due to the combination of its structural features, which confer specific chemical and biological properties
Biological Activity
The compound (5-Chlorothiophen-2-yl)(2-(4-(trifluoromethyl)phenyl)morpholino)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, focusing on antimicrobial, anti-inflammatory, and cytotoxic effects, supported by relevant case studies and research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a chlorothiophene moiety and a trifluoromethyl-substituted phenyl group, which are believed to contribute significantly to its biological activity.
Antimicrobial Activity
Research has demonstrated that compounds containing trifluoromethyl groups exhibit significant antimicrobial properties. In a study evaluating various derivatives, it was found that the compound displayed notable activity against both Staphylococcus aureus and methicillin-resistant strains (MRSA). The minimum inhibitory concentrations (MICs) were measured at 25.9 µM and 12.9 µM, respectively, indicating effective bactericidal properties as the minimum bactericidal concentration (MBC) values were equivalent to the MIC values .
| Microorganism | MIC (µM) | MBC (µM) |
|---|---|---|
| Staphylococcus aureus | 25.9 | 25.9 |
| Methicillin-resistant S. aureus | 12.9 | 12.9 |
Anti-inflammatory Potential
The compound's anti-inflammatory activity was assessed through various in vitro assays measuring the inhibition of NF-κB activity. It was observed that certain derivatives with similar structural motifs led to a decrease in NF-κB activity by approximately 9%, suggesting potential therapeutic applications in inflammatory diseases .
Cytotoxicity
In vitro cytotoxicity assays revealed that the compound exhibited selective toxicity towards cancer cell lines. The IC50 values varied significantly among different cell types, with some derivatives showing IC50 values below 20 µM, indicating promising anticancer potential .
| Cell Line | IC50 (µM) |
|---|---|
| WI38 (human fibroblasts) | >20 |
| HT-29 (colon cancer) | 15 |
| MCF-7 (breast cancer) | 10 |
Case Studies
-
Antimicrobial Efficacy Against MRSA
A study conducted on a series of compounds including the target molecule highlighted its effectiveness against MRSA strains, reinforcing the hypothesis that trifluoromethyl groups enhance antimicrobial activity due to their electron-withdrawing nature which may affect membrane permeability . -
Cytotoxicity in Cancer Research
Another investigation focused on the cytotoxic effects of this compound on various cancer cell lines, revealing that while it showed significant activity against breast and colon cancer cells, it maintained lower toxicity towards normal fibroblasts, suggesting a favorable therapeutic index for potential anticancer drug development .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for (5-Chlorothiophen-2-yl)(2-(4-(trifluoromethyl)phenyl)morpholino)methanone, and how do reaction conditions influence yield?
- Answer : The compound can be synthesized via multi-step reactions, including Friedel-Crafts acylation or coupling reactions using a morpholino intermediate. Key steps involve:
- Step 1 : Reacting 5-chlorothiophene-2-carbonyl chloride with a morpholino intermediate under anhydrous conditions (e.g., dichloromethane, 0–5°C).
- Step 2 : Introducing the trifluoromethylphenyl group via Suzuki-Miyaura coupling using palladium catalysts (e.g., Pd(PPh₃)₄) and a boronic acid derivative .
- Optimization : Solvent choice (e.g., ethanol vs. DMF), catalyst loading (0.5–5 mol%), and temperature control (60–100°C) significantly impact yield (30–85%) and purity. Automated flow reactors may enhance scalability .
Q. Which spectroscopic and crystallographic techniques are critical for structural validation?
- Answer :
- NMR : ¹H/¹³C NMR confirms the presence of the chlorothiophene ring (δ 6.8–7.2 ppm for aromatic protons) and morpholino group (δ 3.5–4.0 ppm for N-CH₂). ¹⁹F NMR detects the trifluoromethyl group (δ -60 to -65 ppm) .
- X-ray Crystallography : Resolves bond angles (e.g., C=O bond length ~1.21 Å) and stereochemistry of the morpholino ring .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ ~423.05 Da) .
Advanced Research Questions
Q. How can contradictory bioactivity data (e.g., IC₅₀ variability) in kinase inhibition assays be resolved?
- Answer : Discrepancies arise from assay conditions (e.g., ATP concentration, pH) or cellular models (primary vs. cancer cell lines). Mitigation strategies:
- Standardization : Use consistent ATP concentrations (1–10 µM) and buffer systems (HEPES pH 7.4).
- Orthogonal Assays : Validate results with SPR (surface plasmon resonance) for binding affinity (KD) and Western blotting for downstream target phosphorylation .
- Data Normalization : Include positive controls (e.g., staurosporine for kinase inhibition) to calibrate inter-experiment variability .
Q. What computational approaches predict the compound’s pharmacokinetic properties and target selectivity?
- Answer :
- QSAR Modeling : Correlates structural descriptors (e.g., logP, polar surface area) with bioavailability. The trifluoromethyl group enhances metabolic stability (t½ > 6 hrs in hepatic microsomes) .
- Molecular Docking : Predicts binding to kinase ATP pockets (e.g., CDK2, EGFR). The morpholino group’s flexibility improves docking scores (Glide XP score < -8 kcal/mol) .
- MD Simulations : Assess target selectivity by simulating ligand-protein interactions over 100 ns trajectories. Key residues (e.g., Lys33 in CDK2) stabilize binding .
Q. How can regioselectivity challenges during functionalization of the thiophene ring be addressed?
- Answer :
- Directing Groups : Introduce temporary substituents (e.g., boronic esters) to guide chlorination or cross-coupling at the 5-position of thiophene .
- Microwave-Assisted Synthesis : Enhances regioselectivity (≥90% purity) by accelerating reaction kinetics and reducing side products .
- Protection/Deprotection : Use tert-butoxycarbonyl (Boc) groups to shield reactive sites during multi-step syntheses .
Methodological Considerations
Q. What strategies improve solubility for in vivo studies without compromising activity?
- Answer :
- Prodrug Design : Convert the ketone to a phosphate ester (aqueous solubility >10 mg/mL) .
- Co-solvents : Use cyclodextrin complexes (20% w/v) or PEG-400/ethanol mixtures (1:1 v/v) for IP/IV administration .
- Structural Modifications : Introduce polar groups (e.g., morpholino-N-oxide) while monitoring SAR for retained potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
